2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-15-6-3-2-5-14(15)17(20)19-13-18(8-10-21-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIYNKDSLZQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylthio group.
Attachment of the thiophen-2-yl-tetrahydro-2H-pyran moiety: This can be done through a series of reactions, including the formation of the tetrahydro-2H-pyran ring and subsequent functionalization with the thiophen-2-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophen and pyran derivatives.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophen and pyran moieties could play a role in binding to these targets, while the benzamide core may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to five benzamide derivatives with distinct substituents and pharmacological profiles (Table 1). Key differences lie in heterocyclic moieties, functional groups, and molecular weights, which influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Calculated based on molecular formula (C₁₈H₂₁N₂O₂S₂).
Key Observations
Structural Diversity: The target compound’s THP-thiophene hybrid distinguishes it from pyrimidine- or pyridine-based analogs (e.g., 4-methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide ).
Molecular Weight and Bioactivity :
- Lower molecular weight compounds (e.g., 295.36 g/mol for 4-methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide ) may exhibit better bioavailability, whereas higher-weight analogs like ABT-199 (868.44 g/mol) are optimized for target specificity in oncology .
Biological Activity: Antimicrobial vs. Anticancer: Thienopyrimidine derivatives (8b) show antimicrobial activity, whereas piperazinyl-containing analogs (ABT-199) target apoptotic pathways in cancer . The target compound’s thiophene-THP scaffold may bridge these applications, depending on substituent optimization.
Synthetic Feasibility :
- Compounds with thiourea moieties (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) require multistep synthesis involving isothiocyanate intermediates , whereas the target compound’s THP-thiophene core may involve cyclization or coupling strategies.
Biological Activity
2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a methylthio group and a tetrahydro-2H-pyran ring, suggest potential biological activities that merit detailed investigation. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 2310040-24-3 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to the modulation of various biochemical pathways, potentially influencing cellular processes like apoptosis, proliferation, and inflammation.
Anticancer Potential
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related benzamide derivatives have been evaluated for their growth inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain derivatives showed promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with GI50 values indicating effective cytotoxicity.
Case Study: In Vitro Cytotoxicity
A comparative study assessed the cytotoxic effects of various benzamide derivatives, including this compound. The results highlighted that these compounds could effectively inhibit cell growth in a dose-dependent manner.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2-(methylthio)-N-((4-(thiophen-2-yl)... | MCF-7 | 5.00 |
| Related Benzamide A | HeLa | 8.12 |
| Related Benzamide B | Vero | 10.00 |
Pharmacological Studies
Pharmacological evaluations have suggested that the compound may interact with various cellular pathways involved in cancer progression. Molecular docking studies indicate potential binding affinities to key proteins involved in cell cycle regulation and apoptosis.
In Silico Studies
Computational approaches such as molecular docking and density functional theory (DFT) calculations have been employed to predict the reactivity profile of the compound. These studies reveal substantial interactions with proteins like NEK7 and TP53, which are critical in cancer biology.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and how are they applied?
- Methodology : Use a combination of IR spectroscopy (to identify thioether and amide C=O stretches), ¹H/¹³C NMR (to resolve methylthio, tetrahydropyran, and thiophenyl protons), and ESI-MS (for molecular weight confirmation). For example, in analogous thiophen-pyran derivatives, ¹H NMR chemical shifts for thiophen protons appear at δ 6.8–7.5 ppm, while tetrahydropyran methylene groups resonate at δ 3.5–4.2 ppm .
Q. How can synthetic routes for this compound be designed, and what are common intermediates?
- Methodology : Employ retrosynthetic analysis focusing on key fragments:
- The benzamide core can be synthesized via coupling of 2-(methylthio)benzoic acid with an amine intermediate.
- The tetrahydropyran-thiophene moiety may be prepared via cyclization of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination .
- Example: A similar compound, 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide, was synthesized using a multi-step approach involving thiourea cyclization and amide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiophen-tetrahydropyran derivatives?
- Methodology :
- Comparative assays : Standardize testing protocols (e.g., MIC for antimicrobial activity) across studies to minimize variability. For instance, discrepancies in antifungal IC₅₀ values may arise from differences in fungal strains or culture conditions .
- Dose-response analysis : Use nonlinear regression models to quantify potency and efficacy thresholds. In one study, Mannich bases of thiophen-triazoles showed IC₅₀ variations of ±15% across replicate assays .
Q. What computational or experimental strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Methodology :
- Lipophilicity tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. For example, trifluoromethyl-substituted benzamides exhibited 30% higher metabolic stability in microsomal assays .
- Isotope labeling : Use ¹⁴C or deuterium labeling at vulnerable positions (e.g., methylthio groups) to track metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Fragment-based design : Synthesize analogs with modifications to the thiophene (e.g., 3-substituted thiophenes), tetrahydropyran (e.g., 4-alkyl groups), and benzamide (e.g., para-substituted aryl) moieties.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. In a study on thieno-pyrimidines, QSAR models achieved R² > 0.85 for antibacterial activity .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing biological replicate data in antimicrobial assays?
- Methodology :
- ANOVA with post-hoc tests : Apply Duncan’s multiple range test to compare mean inhibition zones across treatment groups. For example, six replicates of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed p < 0.01 significance in antibacterial assays .
- Non-parametric tests : Use Kruskal-Wallis for non-normal data distributions, as seen in thiophen-triazole toxicity studies .
Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?
- Methodology :
- Flow chemistry : Optimize residence time and temperature for unstable intermediates (e.g., tetrahydropyran aldehydes). A continuous flow reactor increased yields by 22% in a related benzamide synthesis .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during cyclization steps, reducing side reactions .
Contradiction Analysis
Q. Why do some studies report high antitumor activity for similar compounds, while others show negligible effects?
- Key factors :
- Cell line specificity : Activity may vary due to differential expression of molecular targets (e.g., kinase inhibition in HeLa vs. MCF-7 cells). A pyran-thiophen derivative showed IC₅₀ = 8 µM in HeLa but >50 µM in MCF-7 .
- Assay interference : Thiophen-containing compounds may autofluoresce, skewing fluorescence-based viability assays. Confirm results with orthogonal methods like ATP-lite .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
